molecular formula C21H18F3N3O3S B2380622 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 899759-46-7

2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2380622
CAS No.: 899759-46-7
M. Wt: 449.45
InChI Key: UGTAWNCLBVIERP-UHFFFAOYSA-N
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Description

2-((4-(4-Ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule featuring a pyrazinone core linked to a substituted phenylacetamide via a thioether bridge. This molecular architecture incorporates several pharmaceutically relevant motifs. The pyrazinone scaffold is a recognized heterocycle in medicinal chemistry, with derivatives being explored for various biological activities . The presence of the trifluoromethyl group on the aniline moiety is a common strategy in drug design to enhance metabolic stability and modulate membrane permeability and binding affinity through its strong electron-withdrawing nature and lipophilicity . The specific research applications and biological target(s) for this compound are not yet fully characterized in the scientific literature. As a tool compound, it holds potential for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical screening to elucidate novel mechanisms of action or protein targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3S/c1-2-30-15-9-7-14(8-10-15)27-12-11-25-19(20(27)29)31-13-18(28)26-17-6-4-3-5-16(17)21(22,23)24/h3-12H,2,13H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTAWNCLBVIERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the dihydropyrazinone core through a cyclization reaction, followed by the introduction of the ethoxyphenyl and trifluoromethylphenylacetamide groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its trifluoromethyl group can enhance its binding affinity and stability, contributing to its potency and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazine-Based Thioacetamides with Varied Aryl Substituents

The target compound shares a dihydropyrazine-thioacetamide scaffold with several analogs, differing primarily in aryl substituents:

Compound Name R1 (Pyrazine Substituent) R2 (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol) Key Data/Applications Reference
Target Compound 4-Ethoxyphenyl 2-(Trifluoromethyl)phenyl C21H19F3N3O2S ~440.45* N/A
2-((4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide 3,4-Difluorophenyl 2-(Trifluoromethyl)phenyl C19H12F5N3O2S 441.37 Synthetic details provided
2-((4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide 3,4-Difluorophenyl 4-Methoxybenzyl C20H18F2N3O2S 414.44 Synonyms listed (e.g., MLS001236839)

Key Observations :

  • Electron-Withdrawing vs.
  • Trifluoromethyl vs. Methoxybenzyl : The trifluoromethyl group in the target compound and analogs enhances lipophilicity and metabolic stability compared to the methoxybenzyl group in .

Heterocyclic Variants with Thioacetamide Linkages

Compounds with distinct heterocyclic cores but similar thioacetamide motifs provide comparative insights:

A. Quinazolinone Derivatives ()

Examples include N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 11):

  • Core Structure: Quinazolinone instead of dihydropyrazine.
  • Substituents: Sulfamoylphenyl on the quinazolinone ring and ethylphenyl on the acetamide.
B. Thiazolotriazole Derivatives ()

Examples include 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (Compound 27):

  • Core Structure : Thiazolotriazole fused ring system.
  • Substituents: Methoxyphenyl and morpholinophenyl groups.
  • Synthesis : Yields (66–78%) and spectral data (¹H NMR, IR) comparable to pyrazine analogs, indicating robust synthetic routes for thioacetamide derivatives .

Biological Activity

The compound 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrazine Ring : The reaction begins with the condensation of 4-ethoxybenzaldehyde with hydrazine to form a hydrazone, which is then cyclized to create the pyrazine structure.
  • Introduction of Thioether : A nucleophilic substitution introduces the thioether functionality.
  • Acetamide Formation : The final acetamide group is added through acylation processes.

These synthetic methods may be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance yield and efficiency.

Biological Activity

Research indicates that this compound exhibits several promising biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives similar to this compound possess significant antimicrobial properties. For example, related compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound's structural features may confer anticancer activity. Research has highlighted that similar thioether-containing compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Anticonvulsant Activity

Preliminary studies suggest that certain derivatives exhibit anticonvulsant effects in animal models. For instance, compounds with similar pyrazine structures have shown protective effects in maximal electroshock (MES) seizure models, indicating their potential as therapeutic agents for epilepsy.

The biological activity of this compound is believed to involve:

  • Target Interaction : The compound likely interacts with specific enzymes or receptors involved in key biological pathways.
  • Modulation of Cellular Processes : By binding to these targets, the compound may alter cellular processes such as apoptosis and inflammation.

Case Studies

  • Antimicrobial Efficacy : In a study examining structurally related compounds, it was found that derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, supporting their potential as antimicrobial agents.
    CompoundMIC (µg/mL)Target Bacteria
    Compound A32S. aureus
    Compound B64E. coli
  • Anticancer Activity : A study focused on thioether derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM, indicating strong potential for further development as anticancer drugs.
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    HeLa (Cervical)20
    A549 (Lung)25

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound, and how can reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including thioamide bond formation and cyclization. Key factors include:

  • Temperature control (e.g., maintaining 60–80°C for cyclization to avoid side reactions) .
  • Solvent selection (e.g., DMF or THF for solubility and stability of intermediates) .
  • Reaction time (e.g., extended times for thiol coupling to ensure >90% conversion) .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
    • Data Table :
StepOptimal ConditionsYield RangePurity (HPLC)
Cyclization70°C, DMF, 12h70–85%≥95%
Thioamide CouplingRT, THF, 24h65–80%≥90%

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., ethoxyphenyl and trifluoromethyl groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ at m/z 493.12) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyrazinone ring) .
    • Critical Note : Purity must exceed 95% (via HPLC) for biological assays to avoid confounding results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced biological activity?

  • Methodological Answer :

  • Substituent Variation :
  • Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity .
  • Modify the trifluoromethylphenyl moiety to assess steric effects on target interactions .
  • Biological Assays : Test analogues against enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .
    • Data Table : SAR Trends in Analogues
Substituent ModificationObserved EffectTarget Affinity (IC₅₀)
4-Nitrophenyl (replacing ethoxyphenyl)Increased kinase inhibition12 nM
3-Trifluoromethyl (vs. 2-position)Reduced off-target binding45 nM

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
  • Solubility Checks : Pre-test compound solubility in DMSO/PBS to avoid aggregation artifacts .
  • Dose-Response Validation : Repeat assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition) .
    • Case Study : Discrepancies in IC₅₀ values (5–50 nM) for kinase inhibition were traced to variations in ATP concentrations across labs .

Q. What computational strategies are effective for predicting the binding mode of this compound to therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., EGFR kinase) to predict binding poses .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with pyrazinone oxygen) .
    • Key Finding : The thioacetamide linker facilitates flexible binding to hydrophobic pockets in kinases .

Q. How can stability issues (e.g., decomposition in aqueous media) be mitigated during in vitro experiments?

  • Methodological Answer :

  • pH Control : Use buffered solutions (pH 7.4) to prevent hydrolysis of the pyrazinone ring .
  • Light Protection : Store solutions in amber vials to avoid photodegradation of the thioamide group .
  • Short-Term Use : Prepare fresh solutions (<24h old) for assays requiring >90% stability .

Q. What strategies are recommended for comparing the pharmacological profile of this compound with structurally similar analogues?

  • Methodological Answer :

  • In Silico Screening : Use Tanimoto similarity scores (>0.85) to identify analogues in PubChem .
  • In Vitro Panels : Test against a panel of 50+ kinases to map selectivity .
    • Data Table : Comparison with Key Analogues
CompoundStructural DifferenceSelectivity (Kinase A vs. B)
Parent Compound4-ethoxyphenyl, thioacetamide10:1
Analog 14-nitrophenyl25:1
Analog 2Methylsulfone linker3:1

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